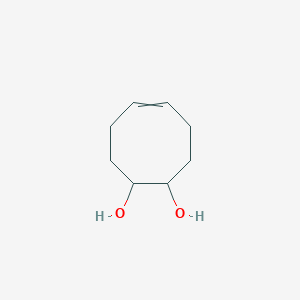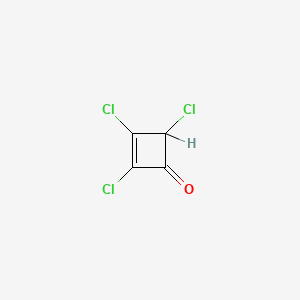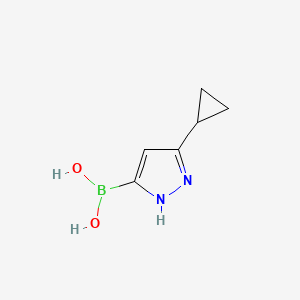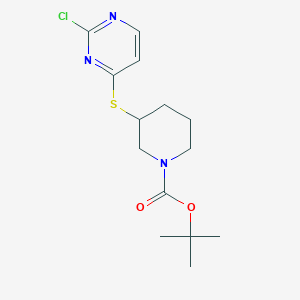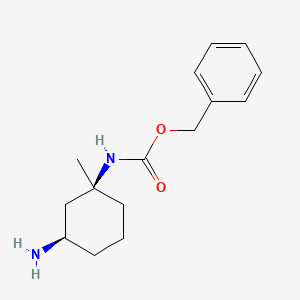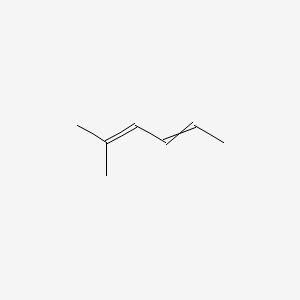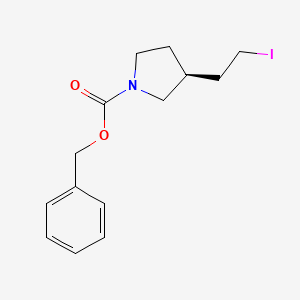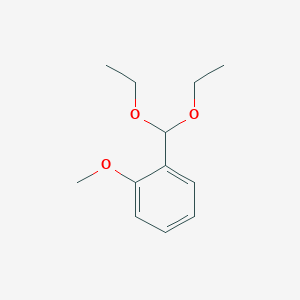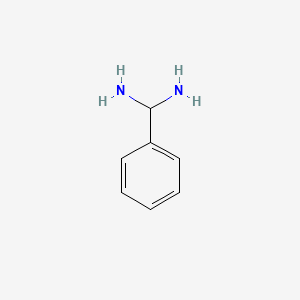
Diaminophenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diaminophenylmethane is typically synthesized through the condensation reaction of aniline with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions . The general reaction scheme is as follows:
2C6H5NH2+CH2O→(C6H4NH2)2CH2+H2O
In this reaction, two molecules of aniline react with one molecule of formaldehyde to form this compound and water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process typically involves the use of continuous reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration . The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diaminophenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Diaminophenylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Widely used in the production of polyurethane foams, epoxy resins, and adhesives.
Mecanismo De Acción
The mechanism of action of diaminophenylmethane involves its ability to act as a bidentate ligand, forming hydrogen bonds with its amine hydrogen atoms. This property allows it to participate in various non-covalent interactions, making it useful in the formation of complex polymer structures . The molecular targets and pathways involved include interactions with other aromatic compounds and the formation of stable polymer networks.
Comparación Con Compuestos Similares
Similar Compounds
Diaminodiphenylmethane: Similar in structure but with different substituents.
Diaminotriphenylmethane: Contains an additional phenyl group, leading to different properties and applications.
Diaminodiphenylsulfone: Contains a sulfone group, which imparts different chemical properties.
Uniqueness
Diaminophenylmethane is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Its ability to form stable hydrogen bonds and participate in non-covalent interactions makes it particularly valuable in the production of high-performance materials .
Propiedades
Número CAS |
4463-43-8 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
phenylmethanediamine |
InChI |
InChI=1S/C7H10N2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H,8-9H2 |
Clave InChI |
DYFXGORUJGZJCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


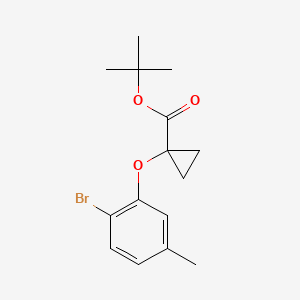
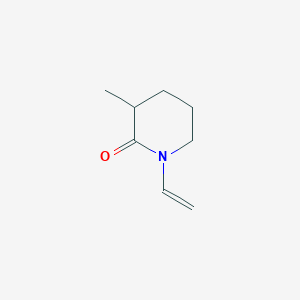
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
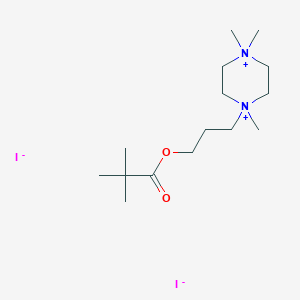
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
